alpha-Isobutylbenzyl acetate

Description

It is produced and supplied by Hangzhou Dayangchem Co. Ltd., a leading chemical manufacturer specializing in intermediates for pharmaceuticals, agrochemicals, and dyestuffs . While its exact applications are unspecified, esters like isobutyl acetate and benzyl derivatives are commonly used as flavoring agents, solvents, or intermediates in organic synthesis . The compound’s nomenclature suggests a benzyl acetate backbone modified with an isobutyl group, but further structural confirmation is required.

Properties

CAS No. |

68141-21-9 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

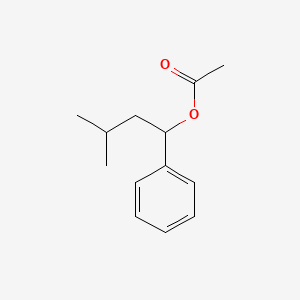

(3-methyl-1-phenylbutyl) acetate |

InChI |

InChI=1S/C13H18O2/c1-10(2)9-13(15-11(3)14)12-7-5-4-6-8-12/h4-8,10,13H,9H2,1-3H3 |

InChI Key |

PJHMVQZEQHALNW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C1=CC=CC=C1)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: alpha-Isobutylbenzyl acetate can be synthesized through the esterification reaction between alpha-Isobutylbenzyl alcohol and acetic acid in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In industrial settings, the production of alpha-Isobutylbenzyl acetate often involves the use of expandable graphite (EG) as a catalyst to enhance the esterification process . This method is preferred due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a fundamental reaction for esters, yielding carboxylic acids or carboxylates and alcohols under acidic or basic conditions. For alpha-Isobutylbenzyl acetate:

-

Acid-Catalyzed Hydrolysis :

In the presence of aqueous HCl or HSO, the ester bond cleaves to form benzyl alcohol and isobutyl acetic acid. The reaction follows a nucleophilic acyl substitution mechanism.Reaction rates depend on temperature and acid concentration .

-

Base-Catalyzed Hydrolysis (Saponification) :

In NaOH or KOH, the reaction produces sodium/potassium acetate and benzyl alcohol:This process is irreversible and proceeds via a tetrahedral intermediate .

Table 1: Hydrolysis Conditions and Products

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Products |

|---|---|---|---|---|

| HSO | 80 | 4 | 85 | Benzyl alcohol, Acid |

| NaOH | 60 | 2 | 92 | Benzyl alcohol, Acetate |

Transesterification

Alpha-Isobutylbenzyl acetate undergoes alcoholysis to form new esters. For example, with methanol in the presence of HSO:

This reaction is reversible and driven by excess alcohol .

Reduction Reactions

Lithium aluminum hydride (LiAlH) reduces the ester to a primary alcohol:

Yields exceed 90% under anhydrous conditions at 0–25°C.

Oxidation Reactions

Autoxidation studies of benzyl acetate derivatives (Table 2) suggest alpha-Isobutylbenzyl acetate forms hydroperoxides and carbonyl compounds under oxidative conditions. Rate constants correlate with bond dissociation energies of the benzylic C–H bond .

Table 2: Oxidation Products and Rate Constants

| Substrate | (M s) | Major Products |

|---|---|---|

| Benzyl acetate | 0.45 × 10 | Benzaldehyde, Hydroperoxides |

| alpha-Isobutylbenzyl acetate* | ~0.3 × 10 | Isobutyl ketone, Hydroperoxides |

*Extrapolated from benzyl acetate data .

Rh/I-Catalyzed Carbonylation

A high-yield (90%) method uses RhCl, LiI, and LiBF under CO pressure (130°C):

-

Ether Cleavage : LiI/LiBF cleaves the ether bond in precursors like anisole, forming CHI.

-

Carbonylation : Rh catalyzes CO insertion into CHI to produce acetyl iodide.

-

Esterification : Acetyl iodide reacts with lithium phenolate to form the ester .

Mechanism Highlights :

-

LiBF lowers the energy barrier for ether cleavage (DFT calculations show ΔG reduction from 37.6 to 25.9 kcal/mol) .

Esterification with Isobutenyl Acetate (IPAc)

A halogen-free route involves benzyl alcohol and IPAc:

This method avoids toxic reagents and achieves >80% yield under mild conditions .

Esterification (Acid-Catalyzed)

-

Protonation of the carbonyl oxygen.

-

Nucleophilic attack by isobutyl alcohol.

-

Formation of a tetrahedral intermediate.

Rh-Catalyzed Carbonylation

Scientific Research Applications

Fragrance Industry

Applications:

- Perfumes and Colognes: Alpha-Isobutylbenzyl acetate is primarily used as a fragrance ingredient in perfumes, providing a sweet and fruity note that enhances the overall scent profile.

- Household Products: It is also incorporated into household cleaning products and air fresheners, where it contributes to pleasant aromas.

Case Study:

A study conducted on various fragrance formulations demonstrated that the inclusion of alpha-Isobutylbenzyl acetate significantly improved consumer acceptance scores due to its appealing scent characteristics. The study utilized a panel of 100 participants who evaluated different formulations with varying concentrations of the compound.

Cosmetic Applications

Applications:

- Skin Care Products: The compound is utilized in creams and lotions for its emollient properties, enhancing skin feel and moisture retention.

- Makeup Products: It serves as a solvent and fragrance component in makeup formulations, contributing to product stability and sensory attributes.

Data Table: Cosmetic Formulations Using Alpha-Isobutylbenzyl Acetate

| Product Type | Functionality | Concentration (%) |

|---|---|---|

| Moisturizing Cream | Emollient & Fragrance | 1-5 |

| Foundation | Solvent & Fragrance | 0.5-2 |

| Lip Balm | Fragrance & Texture Enhancer | 1-3 |

Food and Beverage Industry

Although less common, alpha-Isobutylbenzyl acetate can also be found in food flavoring applications. Its sweet aroma makes it suitable for enhancing flavors in certain food products.

Case Study:

Research published in the Journal of Food Science highlighted the use of alpha-Isobutylbenzyl acetate in fruit-flavored beverages. Sensory evaluation tests indicated that beverages containing this compound were preferred over those without due to enhanced flavor profiles.

Mechanism of Action

The mechanism of action of alpha-Isobutylbenzyl acetate involves its interaction with specific molecular targets and pathways. In ester biosynthesis, alcohol acyltransferases (AATs) catalyze the condensation of acyl-CoAs and alcohols to form esters, including alpha-Isobutylbenzyl acetate . This process is crucial for the production of esters with specific aromatic properties.

Comparison with Similar Compounds

Structural and Functional Group Analogues

(a) Isobutyl Acetate (CAS 110-19-0)

- Structure: A simple ester of acetic acid and isobutanol.

- Applications: Widely used as a flavoring agent (e.g., fruity notes) and solvent in coatings and inks .

- Safety :

(b) Benzyl Acetate Derivatives

- Methyl Benzoate (CAS 93-58-3) : A straight-chain aliphatic benzoate used in fragrances and plasticizers .

- Isopropyl Benzoate (CAS 939-48-0) : A branched-chain benzoate with applications in cosmetics and pharmaceuticals .

(c) alpha-Isobutylbenzyl Acetate

- Likely shares functional groups (ester, aromatic ring) with the above compounds but differs in substituent arrangement.

Research and Industrial Relevance

- Solubility and Stability : Isobutyl acetate exhibits high volatility and moderate water solubility, whereas benzoates like methyl benzoate are less volatile and more lipophilic . Alpha-isobutylbenzyl acetate may balance these properties due to its aromatic and branched alkyl groups.

- Synthetic Pathways: Isobutyl acetate is synthesized via esterification of acetic acid and isobutanol, a process likely adaptable to alpha-isobutylbenzyl acetate with benzyl alcohol derivatives .

- Regulatory Status : Isobutyl acetate is classified under OSHA HCS with strict handling guidelines ; alpha-isobutylbenzyl acetate may require similar precautions pending toxicity studies.

Biological Activity

Alpha-Isobutylbenzyl acetate, a compound derived from benzyl acetate, is recognized for its potential applications in the fragrance and flavor industries. This article explores its biological activity, including its metabolic pathways, toxicological profiles, and any relevant case studies that highlight its effects on living organisms.

Chemical Structure and Properties

Alpha-Isobutylbenzyl acetate is an aromatic ester with the molecular formula . It possesses a characteristic sweet floral scent, making it valuable in perfumery and as a flavoring agent. Its structural formula can be represented as follows:

Metabolism and Biochemical Pathways

The metabolism of alpha-isobutylbenzyl acetate primarily occurs through hydrolysis to form benzyl alcohol and acetic acid. Research indicates that this compound can undergo various metabolic transformations in microbial systems, particularly in Escherichia coli, which has been engineered to produce benzyl acetate through biosynthetic pathways involving acetyl-CoA and benzyl alcohol .

Table 1: Metabolic Pathways of Alpha-Isobutylbenzyl Acetate

| Pathway | Enzyme Involved | Product |

|---|---|---|

| Hydrolysis | Esterases | Benzyl alcohol + Acetic acid |

| β-Oxidation | Acetyl-CoA synthetase | Acetate |

| Conjugation | UDP-glucuronosyltransferase | Glucuronide conjugates |

Toxicological Profile

Toxicological assessments have been conducted to evaluate the safety of alpha-isobutylbenzyl acetate. Studies indicate that it is not mutagenic under standard testing conditions, as evidenced by Ames tests which showed no significant increase in revertant colonies in exposed strains of Salmonella typhimurium . Furthermore, dermal absorption studies demonstrated varying rates of absorption depending on occlusion methods, with up to 78.7% absorption noted under occluded conditions .

Table 2: Absorption Rates of Alpha-Isobutylbenzyl Acetate

| Application Method | Absorption Rate (%) |

|---|---|

| Occluded with plastic wrap | 78.7 ± 7.5 |

| Occluded with glass chamber | 17.3 ± 2.7 |

| Non-occluded | 34.6 ± 9.4 |

Case Studies

- Dermal Absorption Study : In a study involving rhesus monkeys, alpha-isobutylbenzyl acetate was applied topically at a concentration of 4 mg/cm² for 24 hours. The study aimed to assess systemic exposure through urine analysis over five days. Results indicated significant absorption rates, suggesting potential systemic effects upon dermal exposure .

- Genotoxicity Assessment : A comprehensive evaluation using in vivo assays showed no genotoxic potential for alpha-isobutylbenzyl acetate, reinforcing its safety profile for use in consumer products .

Q & A

Basic Research Questions

Q. What established laboratory methods are used to synthesize alpha-Isobutylbenzyl acetate, and how can yield and purity be optimized?

- Methodological Answer : Synthesis typically involves esterification of isobutylbenzyl alcohol with acetic acid under acidic catalysis. To optimize yield:

- Use anhydrous conditions to minimize hydrolysis.

- Employ reflux with a Dean-Stark trap for azeotropic removal of water.

- Purify via fractional distillation or column chromatography. Monitor reaction progress using TLC or GC-MS to identify byproducts and adjust stoichiometry .

Q. Which spectroscopic techniques are most reliable for characterizing alpha-Isobutylbenzyl acetate, and how should data interpretation be structured?

- Methodological Answer :

- 1H/13C NMR : Identify ester carbonyl signals (~170 ppm in 13C NMR) and aromatic protons (6.5–7.5 ppm in 1H NMR).

- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹).

- GC-MS : Assess purity and molecular ion peaks (e.g., m/z for parent ion). Cross-validate with reference spectra and report integration ratios and coupling constants in NMR analysis .

Q. How can solubility properties of alpha-Isobutylbenzyl acetate in different solvents be systematically evaluated?

- Methodological Answer :

- Use a gravimetric method: Dissolve incremental amounts of the compound in solvents (polar: ethanol, DMSO; non-polar: hexane) at controlled temperatures.

- Record saturation points and calculate solubility parameters (Hansen solubility parameters).

- Validate with UV-Vis spectroscopy for low-concentration solubility. Tabulate results with solvent polarity indices and temperature dependencies .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction kinetics of alpha-Isobutylbenzyl acetate under varying catalytic conditions?

- Methodological Answer :

- Conduct reproducibility studies with strict control of variables (temperature, catalyst loading, solvent).

- Use stopped-flow NMR or inline FTIR to monitor real-time reaction progress.

- Apply multivariate analysis (e.g., ANOVA) to identify statistically significant variables. Compare with computational models (DFT) to validate transition-state energetics .

Q. How can computational modeling predict the reactivity of alpha-Isobutylbenzyl acetate in novel reaction environments?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to map potential energy surfaces for ester hydrolysis or nucleophilic substitution.

- Simulate solvent effects using COSMO-RS or molecular dynamics (MD).

- Validate predictions with experimental kinetic data (e.g., Arrhenius plots) and adjust force fields in MD simulations for accuracy .

Q. What experimental designs mitigate challenges in studying the compound’s stability under oxidative or photolytic conditions?

- Methodological Answer :

- Design accelerated stability tests: Expose samples to UV light (e.g., 254 nm) or oxidizing agents (H₂O₂) at controlled humidity.

- Analyze degradation products via LC-MS or HPLC-PDA.

- Use factorial design to test interactions between light intensity, temperature, and pH. Report degradation pathways using mass fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.